molecular formula C19H16ClN3O4 B2403206 N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 863611-47-6

N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2403206
CAS No.: 863611-47-6
M. Wt: 385.8
InChI Key: QRWPDRUCKMMHIR-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine carboxamide class, characterized by a 2,4-dioxo-1,2,3,4-tetrahydropyrimidine core substituted with a 4-methoxyphenyl group at position 3 and a 3-chloro-4-methylphenyl carboxamide moiety at position 3.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-11-3-4-12(9-16(11)20)22-17(24)15-10-21-19(26)23(18(15)25)13-5-7-14(27-2)8-6-13/h3-10H,1-2H3,(H,21,26)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWPDRUCKMMHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C20H18ClN3O4
  • Molecular Weight : 399.8 g/mol
  • IUPAC Name : N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is believed to modulate various signaling pathways and metabolic processes, which can lead to therapeutic effects in different biological systems.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains. For instance, studies have demonstrated its ability to inhibit the growth of pathogenic bacteria by interfering with their metabolic pathways.
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It acts by modulating cell cycle progression and promoting cell death pathways.
  • Enzyme Inhibition :
    • This compound may act as an inhibitor for certain enzymes involved in disease processes. For example, it has been studied for its inhibitory effects on branched-chain amino acid transaminases (BCATs), which play a role in amino acid metabolism and cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity :
    A study conducted on various bacterial strains revealed that the compound exhibited significant antimicrobial activity at concentrations as low as 10 µg/mL. The mechanism was linked to the inhibition of bacterial protein synthesis.
  • Cancer Cell Line Studies :
    In vitro studies using human cancer cell lines demonstrated that the compound reduced cell viability by up to 70% at a concentration of 50 µM over 48 hours. The study suggested that this effect was mediated through the induction of apoptosis and cell cycle arrest.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration (µM)Reference
AntimicrobialInhibition of bacterial growth10
AnticancerInduction of apoptosis50
Enzyme InhibitionInhibition of BCATs25

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural variations and their implications for physicochemical properties, synthetic accessibility, and biological activity:

Compound Name / ID (Reference) Substituents & Modifications Key Properties Biological Activity (If Reported)
Target Compound - 3-(4-Methoxyphenyl)
- 5-(3-Chloro-4-methylphenyl carboxamide)
- 2,4-Dioxo core
- Moderate lipophilicity (methoxy enhances solubility)
- Electron-withdrawing chloro group may stabilize binding
Not explicitly reported, but structural analogs suggest antimicrobial or enzyme inhibition potential
5-Benzyl-N-(3-Chloro-4-Fluorophenyl)-3-(2,4-Difluorobenzyl)-4-Oxotetrahydropyrimidine-1(2H)-Carboxamide (51) - Fluorine substituents (3-Cl-4-F-phenyl, 2,4-diF-benzyl)
- 4-Oxo (vs. 2,4-dioxo)
- Increased lipophilicity (fluorine atoms)
- Reduced hydrogen-bonding capacity (single oxo)
Likely enhanced metabolic stability due to fluorine substituents
N-(4-Chloro/Methoxyphenyl)-6-Methyl-4-(3-Nitrophenyl)-2-Thioxo-Tetrahydropyrimidine-5-Carboxamide (3a-l) - 2-Thioxo (vs. 2,4-dioxo)
- 3-Nitrophenyl at position 4
- Thioxo group increases electron density
- Nitro group may reduce solubility
Antimicrobial activity reported in structurally related analogs
N-[2-Chloro-4-(Trifluoromethyl)Phenyl]-4-Aryl-2-Thioxo-Tetrahydropyrimidine-5-Carboxamide (4a-o) - 2-Thioxo
- CF₃ substituent
- High metabolic stability (CF₃)
- Enhanced steric bulk
Broad-spectrum antimicrobial activity demonstrated
6-(Benzylamino)-3-Hydroxy-2,4-Dioxo-N-Phenyl-Tetrahydropyrimidine-5-Carboxamide (10q) - 3-Hydroxy
- Benzylamino at position 6
- Hydroxy group enhances polarity
- Benzylamino increases steric hindrance
HIV-1 RNase H inhibition (IC₅₀ ~0.8 μM)
3-(4-Fluorophenyl)-2,4-Dioxo-Tetrahydropyrimidine-5-Carboxylic Acid - Carboxylic acid (vs. carboxamide)
- 4-Fluorophenyl
- High solubility (acidic group)
- Reduced cell permeability
Identified as a potential insecticidal agent via virtual screening

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (Cl, CF₃, NO₂): Compounds with chloro (target compound) or trifluoromethyl groups (e.g., ) exhibit improved metabolic stability and binding affinity to hydrophobic enzyme pockets. Nitro groups (e.g., ) may enhance reactivity but reduce solubility.
  • Methoxy vs.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how can purity be validated?

  • Methodology : Synthesis typically involves multi-step condensation reactions, such as Biginelli-type cyclization, with substituted phenyl groups introduced via nucleophilic substitution or coupling reactions. Post-synthesis purification via column chromatography (e.g., silica gel) is critical. Purity validation employs HPLC (≥95%) combined with NMR (¹H/¹³C) and HRMS-ESI. For example, analogs in achieved 78–86% yields with HRMS-ESI confirming molecular ion peaks .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodology :

  • ¹H/¹³C NMR : Assign chemical shifts based on substituent effects (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm). Coupling constants (e.g., J = 8–10 Hz) confirm regiochemistry.
  • HRMS-ESI : Validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error between calculated and observed m/z .
    • Data Interpretation : Cross-reference peaks with analogous pyrimidine derivatives ( ) to resolve ambiguities in substitution patterns .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays) against E. coli, S. aureus, and C. albicans ( ). For antiviral potential, RNase H inhibition assays (e.g., HIV-1 RNase H in ) with IC₅₀ determination are applicable .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines absolute configuration and hydrogen-bonding networks. highlights SHELX’s robustness for small-molecule refinement, even with twinned data .
  • Case Study : In , disorder in the pyrrolo-pyrimidine scaffold was resolved using SHELX, achieving an R factor of 0.054 .

Q. How can synthetic challenges (e.g., low yields or byproducts) be addressed during scale-up?

  • Methodology :

  • Catalytic Optimization : Use eco-friendly catalysts (e.g., CeCl₃·7H₂O or Bi(OTf)₃) to enhance regioselectivity, as demonstrated in for azetidinone-pyrimidine hybrids .
  • Byproduct Analysis : LC-MS/MS identifies impurities; adjust reaction conditions (e.g., solvent polarity, temperature) to suppress competing pathways.

Q. How do substituents (e.g., 3-chloro-4-methylphenyl) influence structure-activity relationships (SAR) in related compounds?

  • Methodology :

  • Comparative SAR : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to assess antiviral potency ( ).
  • Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict binding to targets like RNase H .
    • Example : In , a trifluoromethyl group enhanced metabolic stability, suggesting similar modifications could improve pharmacokinetics .

Q. How should contradictory data (e.g., conflicting biological activity reports) be analyzed?

  • Methodology :

  • Reproducibility Checks : Validate assay conditions (e.g., pH, solvent controls) to rule out experimental artifacts.
  • Meta-Analysis : Compare data across studies (e.g., vs. 12) to identify trends (e.g., substituent-dependent activity cliffs) .

Methodological Resources

  • Crystallography : SHELX suite ( ) .
  • Synthetic Protocols : Catalytic optimization ( ) and multi-step condensation ( ) .
  • Biological Assays : RNase H inhibition ( ) and antimicrobial screening ( ) .

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